N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,6-difluorobenzamide
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Overview
Description
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,6-difluorobenzamide is a compound that belongs to the class of organic compounds known as phenylpyridazines. These compounds contain a pyridazine ring substituted by a phenyl group. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,6-difluorobenzamide is the Cell division protein ZipA . This protein plays a crucial role in bacterial cell division .
Biochemical Pathways
The biochemical pathways affected by this compound are related to bacterial cell division . The downstream effects of these pathways are likely to be significant, given the essential role of cell division in bacterial growth and reproduction .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its impact on bacterial cell division . By interacting with the Cell division protein ZipA, the compound may disrupt normal cell division, potentially inhibiting bacterial growth .
Preparation Methods
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,6-difluorobenzamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general procedure involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Chemical Reactions Analysis
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,6-difluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,6-difluorobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials and chemicals.
Comparison with Similar Compounds
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,6-difluorobenzamide can be compared with other similar compounds, such as:
N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]Acetamide: This compound also belongs to the class of phenylpyridazines and has similar pharmacological properties.
Pyridaben: A pyridazine-based herbicide with different substituents and applications.
The uniqueness of this compound lies in its specific substituents and the resulting pharmacological activities.
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2/c1-2-26-17-10-9-16(23-24-17)12-5-3-6-13(11-12)22-19(25)18-14(20)7-4-8-15(18)21/h3-11H,2H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVDAHIQHAXYDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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